ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a pyridazinone core, a piperazine ring, and an ethyl ester group. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperazine ring, and the final esterification. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable diketone to form the pyridazinone ring. This intermediate is then reacted with a thioacetyl chloride to introduce the thioacetyl group. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, and the ethyl ester group is added via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as Zardaverine and Emorfazone share the pyridazinone core and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds like Buspirone and Trazodone contain the piperazine ring and are used for their anxiolytic and antidepressant properties.
Uniqueness
ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is unique due to its combination of a pyridazinone core, a piperazine ring, and an ethyl ester group. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of pharmacological activities.
Properties
IUPAC Name |
ethyl 4-[2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-12-10-23(11-13-24)19(25)14-29-18-9-8-16(21-22-18)15-6-4-5-7-17(15)27-2/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKRJMNBAVFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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